4-Pyrimidinecarbonitrile, 1,2-dihydro-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinecarbonitrile, 1,2-dihydro-2-oxo- is a chemical compound with the molecular formula C5H3N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarbonitrile, 1,2-dihydro-2-oxo- can be achieved through a three-component reaction involving aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate. This reaction is typically carried out under thermal aqueous conditions using bismuth (III) nitrate pentahydrate as a catalyst. The process is rapid and yields the desired pyrimidine and pyrimidinone derivatives with high purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of heterogeneous catalysts like bismuth (III) nitrate pentahydrate is advantageous due to its stability, non-toxicity, and ease of handling. These catalysts facilitate the synthesis process while minimizing waste and reducing costs .
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinecarbonitrile, 1,2-dihydro-2-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce dihydropyrimidines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4-Pyrimidinecarbonitrile, 1,2-dihydro-2-oxo- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the production of pesticides, herbicides, and plant growth regulators .
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarbonitrile, 1,2-dihydro-2-oxo- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarbonitrile: A similar compound with a pyridine ring instead of a pyrimidine ring.
2-Pyrimidinecarbonitrile: Another pyrimidine derivative with a different substitution pattern.
4-Hydroxypyrimidine-5-carbonitrile: A hydroxyl-substituted pyrimidine carbonitrile.
Uniqueness
4-Pyrimidinecarbonitrile, 1,2-dihydro-2-oxo- is unique due to its specific substitution pattern and the presence of both a nitrile and an oxo group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-oxo-1H-pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c6-3-4-1-2-7-5(9)8-4/h1-2H,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMJCSGSYVIWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.